3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione
Description
Properties
IUPAC Name |
3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-7-10-9(13)11-12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVLTIZPJUSWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Acylthiosemicarbazides
A widely adopted method involves the formation of acylthiosemicarbazide intermediates, followed by base-mediated cyclization. In a representative procedure, phenylhydrazine reacts with methyl isothiocyanate in ethanol under reflux to form N-phenyl-N'-methylthiosemicarbazide. Subsequent treatment with 4N sodium hydroxide at 100°C for 6 hours induces cyclization, yielding 3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione. This approach leverages the nucleophilic attack of the thiolate ion on the adjacent carbonyl carbon, facilitating ring closure.
Key Data:
Alternative Cyclization Agents
Potassium hydroxide in aqueous ethanol (50% v/v) has been employed as a cyclization agent for thiosemicarbazides derived from phenylacetic acid hydrazide and methyl isothiocyanate. This method achieves comparable yields (68–75%) but requires longer reaction times (8–12 hours). The use of water as a co-solvent enhances environmental sustainability but may complicate product isolation due to increased solubility of intermediates.
One-Pot Synthesis Using Hydrazides and Isothiocyanates
Optimized One-Pot Protocol
A superior one-pot, two-step method eliminates the need for intermediate isolation. Substituted hydrazides (e.g., phenylacetic acid hydrazide) react directly with methyl isothiocyanate in ethanol at 80°C for 2 hours, followed by in situ cyclization with 4N sodium hydroxide. This method reduces solvent consumption by 40% and achieves yields up to 86%.
Advantages:
Solvent and Temperature Effects
Ethanol outperforms methanol and acetonitrile in minimizing byproducts such as disubstituted thioureas. Elevated temperatures (>80°C) accelerate cyclization but risk decomposition, necessitating precise control.
Thiocarbohydrazide-Based Routes
Condensation with Carboxylic Acids
Heating thiocarbohydrazide with phenylacetic acid at 165–170°C for 30 minutes generates 4-amino-3-methyl-1,2,4-triazole-5-thione, which undergoes deamination via nitrous acid treatment to yield the target compound. While effective, this method suffers from lower yields (57–62%) and requires hazardous reagents like concentrated HCl.
Reaction Scheme:
$$
\text{Thiocarbohydrazide} + \text{Phenylacetic Acid} \xrightarrow{\Delta} \text{4-Amino Intermediate} \xrightarrow{\text{HNO}_2} \text{3-Methyl-2-Phenyl Derivative}
$$
Limitations
- Byproducts: Formation of 5-phenyl-1,2,4-triazolidine-3-thione in up to 18% yield.
- Workup Complexity: Requires multiple recrystallizations from ethanol to achieve >95% purity.
CS₂-Mediated Cyclization
Carbon Disulfide Integration
Refluxing phenylhydrazine with carbon disulfide (CS₂) in ethanolic potassium hydroxide forms potassium phenylhydrazinecarbodithioate. Subsequent treatment with methyl hydrazine at 60°C for 4 hours affords the target compound in 65% yield.
Mechanistic Insight:
- CS₂ reacts with hydrazine to form dithiocarbazate salts.
- Methyl substitution occurs via nucleophilic displacement.
- Acidification induces cyclization and thione formation.
Comparative Analysis of Methods
Key Observations:
- One-pot methods offer the best balance of efficiency and sustainability.
- Thiocarbohydrazide routes are limited by lower yields and complex workups.
- CS₂-based methods are less favored due to safety hazards.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazoles. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. The compound can inhibit enzymes such as xanthine oxidase and cyclooxygenase, leading to anti-inflammatory and antioxidant effects . It can also bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the sulfur atom.
3,5-Dimethyl-1,2,4-triazole: A similar compound with two methyl groups instead of one phenyl and one methyl group.
2-Phenyl-1,2,4-triazole: A compound with a phenyl group but lacking the sulfur atom.
Uniqueness
3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione is unique due to the presence of the sulfur atom in the thione form, which imparts distinct chemical and biological properties. This compound exhibits a broader range of biological activities compared to its analogs, making it a valuable compound in medicinal chemistry .
Q & A
Q. What are the standard synthetic routes for preparing 3-methyl-2-phenyl-1H-1,2,4-triazole-5-thione?
The compound is typically synthesized via condensation reactions. A common method involves reacting 4-amino-3-pyridinyl-1H-1,2,4-triazole-5-thione with benzaldehyde derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) under reflux in chloroform. Reaction optimization includes controlling temperature (60–80°C), solvent polarity, and catalyst loading to maximize yield. Post-synthesis purification often employs column chromatography or recrystallization from ethanol .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- FTIR : To confirm the presence of thione (C=S) stretching vibrations (~1200–1050 cm⁻¹) and triazole ring vibrations.
- NMR (¹H/¹³C) : For structural elucidation of aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., exact mass ≈ 245.08 Da) and fragmentation patterns .
Q. How is antimicrobial activity evaluated for this compound?
Standard protocols involve:
- Broth microdilution assays (e.g., against Staphylococcus aureus or Candida albicans) to determine minimum inhibitory concentrations (MICs).
- Agar diffusion methods to assess zone-of-inhibition diameters.
- Comparative analysis with control drugs (e.g., fluconazole for fungi) to establish efficacy thresholds .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s reactivity?
Density Functional Theory (DFT) calculations are used to:
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from variations in substituent effects or assay conditions. Solutions include:
- Systematic SAR studies : Modifying substituents (e.g., replacing phenyl with pyridinyl groups) to isolate activity contributors.
- Dose-response profiling : Testing across a broader concentration range to identify nonlinear effects.
- Meta-analysis : Aggregating data from multiple studies to identify trends obscured by experimental noise .
Q. How is crystallographic refinement performed for triazole-thione derivatives?
The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps:
Q. What methodologies optimize S-derivative synthesis for enhanced bioactivity?
Advanced approaches include:
- Regioselective alkylation : Using phase-transfer catalysts to direct substitution at the sulfur atom.
- Microwave-assisted synthesis : Reducing reaction times (e.g., from 12 hrs to 30 mins) while improving yields.
- Green chemistry : Solvent-free conditions or ionic liquids to minimize environmental impact .
Methodological Challenges and Solutions
Q. How are purity and stability issues addressed during storage?
Q. What experimental designs validate theoretical predictions of electronic properties?
- Cyclic Voltammetry : To measure redox potentials and compare with DFT-predicted HOMO energies.
- UV-Vis Spectroscopy : For experimental bandgap determination (e.g., λmax ≈ 280 nm for π→π* transitions).
- Single-crystal X-ray diffraction : To correlate calculated bond lengths/angles with observed geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
